

Application of 2-Fluorothiophenol in the Synthesis of Metopimazine

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Compound of Interest

Compound Name: 2-Fluorothiophenol

Cat. No.: B1332064

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Abstract

2-Fluorothiophenol is a versatile organofluorine building block in pharmaceutical synthesis, primarily utilized for its unique electronic properties and the reactivity of its thiol group. This application note details the use of **2-Fluorothiophenol** as a key starting material in the synthesis of Metopimazine, a phenothiazine-based antiemetic drug. Detailed experimental protocols, quantitative data, and reaction diagrams are provided to guide researchers and drug development professionals in the practical application of this compound.

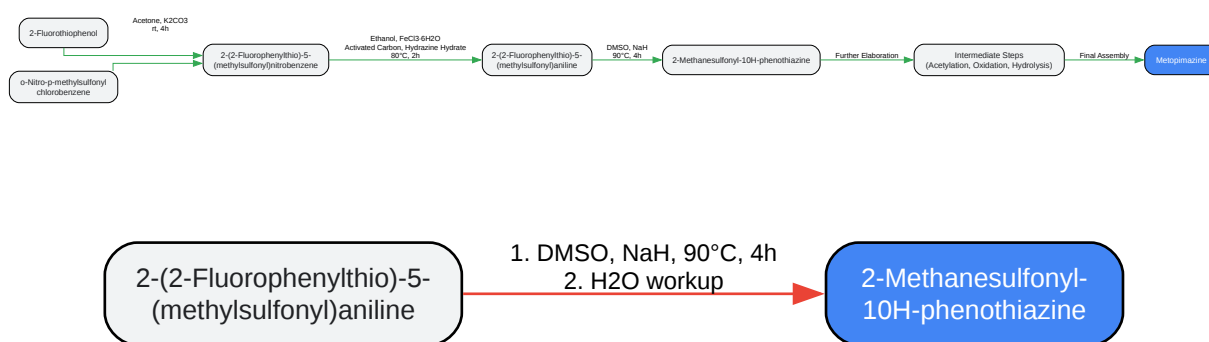
Introduction

The introduction of fluorine atoms into pharmaceutical molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. **2-Fluorothiophenol**, with its fluorine and thiol functionalities on an aromatic ring, serves as a valuable intermediate for the construction of complex heterocyclic systems.^[1] One notable application is in the synthesis of phenothiazine derivatives, a class of drugs with diverse therapeutic activities, including antipsychotic and antiemetic effects.^{[2][3][4]}

This document outlines the synthetic route to Metopimazine, a dopamine D2 receptor antagonist used to prevent nausea and vomiting, starting from **2-Fluorothiophenol**. The synthesis involves a multi-step sequence, including nucleophilic aromatic substitution, reduction, cyclization, and subsequent functional group manipulations.

Overall Synthetic Scheme

The synthesis of Metopimazine from **2-Fluorothiophenol** can be summarized in the following multi-step process. The initial reaction involves the coupling of **2-Fluorothiophenol** with an activated nitrobenzene derivative, followed by reduction of the nitro group, intramolecular cyclization to form the core phenothiazine structure, and subsequent elaboration of the side chain to yield the final active pharmaceutical ingredient (API).



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